Dihydrodigoxin
Description
Overview of Dihydrodigoxin as a Metabolite of Cardiac Glycosides
Cardiac glycosides are a class of organic compounds used in the management of heart conditions. wikipedia.org Digoxin (B3395198), derived from the foxglove plant (Digitalis lanata), is one of the most well-known drugs in this class. nih.govclevelandclinic.org The metabolism of cardiac glycosides can occur through various pathways, including conjugation in the liver and, notably, reduction by intestinal bacteria. nih.gov
This compound is the primary product of the reduction of digoxin's unsaturated lactone ring. This biotransformation is primarily carried out by specific bacteria within the human gut. nih.gov The resulting metabolite, this compound, lacks the potent cardiac effects of digoxin, rendering it essentially inactive. The extent of this metabolic conversion can vary significantly among individuals, with studies indicating that approximately 10% of patients have gut flora that actively reduce digoxin to this less bioactive form. nih.gov This process is a key factor in the inter-individual variability observed in digoxin's clinical effects.
The primary stereoisomer of this compound formed in humans has been identified as the 20R epimer. nih.gov This identification was achieved through meticulous analysis using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy on metabolites isolated from urine. nih.gov
Historical Perspectives on this compound Research and Discovery
The clinical use of digoxin dates back to the mid-20th century, but a deeper understanding of its metabolic fate evolved over subsequent decades. nih.gov By the 1980s, researchers had identified that a significant portion of digoxin could be converted into a reduced, inactive form, which was named this compound.
Key historical developments in the study of this compound include:
Identification as a Metabolite: Early pharmacokinetic studies of digoxin revealed the presence of metabolites in urine. Research in the early 1980s focused on isolating and identifying these compounds, confirming this compound as a major product. nih.gov
Discovery of the Gut Microbiota's Role: Seminal studies published around 1985 demonstrated that the gut flora was responsible for this metabolic conversion. nih.gov This finding was a significant step forward, highlighting the role of commensal bacteria in drug metabolism. It was noted that this metabolic process was sensitive to antibiotic administration, which could alter the gut microbiome and, consequently, digoxin levels. nih.gov
Stereochemical Characterization: In 1984, research was conducted to determine the precise three-dimensional structure of the this compound metabolite formed in humans. These studies conclusively identified the urinary metabolite as the 20R epimer, distinguishing it from other potential stereoisomers. nih.gov
Development of Analytical Methods: To facilitate research, specific and sensitive assays were developed. The creation of a radioimmunoassay for this compound allowed for the precise measurement of the metabolite in serum and urine, enabling detailed pharmacokinetic studies in human subjects.
Rationale for Comprehensive this compound Investigation within Xenobiotic Metabolism
The study of foreign compounds, or xenobiotics, and how they are metabolized by the body is a cornerstone of pharmacology and toxicology. nih.govmdpi.com The investigation of this compound is driven by several key scientific rationales:
Impact on Therapeutic Efficacy: The conversion of digoxin to the inactive this compound directly reduces the amount of active drug available to the body. This inactivation can lead to lower-than-expected serum concentrations of digoxin, potentially diminishing its therapeutic effects in patients with conditions like atrial fibrillation and heart failure. reddit.com Understanding this metabolic pathway is crucial for predicting and managing patient response to digoxin therapy.
Inter-individual Variability in Drug Response: The fact that only a subset of the population significantly metabolizes digoxin to this compound presents a classic case of inter-individual variability in drug metabolism. nih.gov Research into the factors governing this variability—such as the specific composition of an individual's gut microbiota (e.g., the presence of Eggerthella lenta)—is essential for the advancement of personalized medicine. nih.gov
Drug-Microbiome Interactions: The digoxin-dihydrodigoxin pathway serves as a prime example of the critical interaction between drugs and the gut microbiome. nih.govnih.gov Investigating this relationship provides broader insights into how the trillions of microbes in the gut can influence the fate and activity of numerous other drugs and dietary compounds. This field, known as pharmacomicrobiomics, is a rapidly growing area of research.
Potential for Drug-Drug Interactions: The susceptibility of digoxin-reducing bacteria to antibiotics creates a clear potential for drug-drug interactions. nih.gov Administration of certain antibiotics can eradicate these bacteria, leading to a sudden decrease in this compound formation and a corresponding sharp increase in active digoxin levels. This highlights the need for awareness in clinical settings.
Research Findings Summary
| Study Focus | Key Findings | Analytical Methods | Reference |
| Metabolite Identification | This compound is a major cardioinactive metabolite of digoxin. | Radioimmunoassay | |
| Stereochemistry | The this compound metabolite formed in humans is the 20R epimer. | HPLC, NMR Spectroscopy | nih.gov |
| Metabolic Pathway | Gut flora in ~10% of patients reduce digoxin to this compound. | Radioimmunoassay | nih.gov |
| Pharmacokinetics | Following oral administration, this compound reaches peak serum concentrations in 45 to 105 minutes. | Radioimmunoassay |
Structure
2D Structure
Properties
CAS No. |
5297-10-9 |
|---|---|
Molecular Formula |
C41H66O14 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI Key |
QYVJGQUFXQMOOE-STPZNEFBSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O |
Other CAS No. |
5297-10-9 |
Synonyms |
(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-cardanolide |
Origin of Product |
United States |
Biotransformation Pathways of Dihydrodigoxin
Microbial Metabolism of Digoxin (B3395198) to Dihydrodigoxin
The human gut microbiome plays a prominent role in the transformation of various xenobiotics, including the cardiac glycoside digoxin. biocodexmicrobiotainstitute.comelifesciences.org This microbial activity can lead to the inactivation of digoxin by converting it to this compound. elifesciences.orgoup.com
The gut microbiota's ability to metabolize digoxin into this compound has been recognized for decades. elifesciences.org This biotransformation decreases the efficacy and potentially the toxicity of digoxin. elifesciences.orgoup.com The reduction of the α,β-unsaturated lactone ring of digoxin by gut bacteria results in the formation of the cardioinactive metabolite, this compound. biocodexmicrobiotainstitute.comtaylorandfrancis.com This modification substantially reduces the binding affinity of the metabolite for the Na+/K+ ATPase, the primary target of digoxin in cardiac tissue. tandfonline.combiocodexmicrobiotainstitute.com
Research has identified specific gut bacterial species responsible for this reductive metabolism. Eggerthella lenta, an anaerobic, Gram-positive bacterium that is part of the human intestinal flora, has been identified as a key species capable of reducing digoxin to this compound. elifesciences.orgtandfonline.commicrobiologyresearch.org Historically, this species was known as Eubacterium lentum. tandfonline.commicrobiologyresearch.org While E. lenta has been identified as the exclusive species responsible for this reductive metabolism, the mere presence of high fecal concentrations of E. lenta is not always sufficient for in vitro inactivation of digoxin, suggesting strain-level variations or other contributing factors. tandfonline.com
A significant characteristic of gut microbial drug metabolism is the considerable variability observed among individuals. biocodexmicrobiotainstitute.com This inter-individual variation in digoxin metabolism to this compound is well-documented. elifesciences.orgoup.com It is estimated that in 5-10% of patients, the gut microbiota substantially converts digoxin to this compound, leading to lower drug efficacy. biocodexmicrobiotainstitute.com This variability stems from the differences in the composition and metabolic activities of the gut microbiota among individuals. biocodexmicrobiotainstitute.commdpi.com Even closely related bacterial strains can exhibit large genomic differences, contributing to variations in metabolism. biocodexmicrobiotainstitute.com The presence and abundance of the cgr operon, discussed below, have been shown to predict the extent of digoxin inactivation by human gut microbial communities in ex vivo incubations. elifesciences.orgtandfonline.com
Enzymatic Mechanisms of this compound Formation
The microbial conversion of digoxin to this compound is mediated by specific enzymatic machinery within the bacteria.
Studies have elucidated the genetic basis for digoxin inactivation in Eggerthella lenta. A two-gene cytochrome-encoding operon, termed the cardiac glycoside reductase (cgr) operon, has been identified and linked to the inactivation of digoxin. tandfonline.comelifesciences.orgtandfonline.comnih.gov This operon is significantly upregulated in the presence of digoxin. tandfonline.comoup.comjklst.org Comparative genomics supports the role of the cgr operon genes in digoxin inactivation, as strains of E. lenta lacking this operon are unable to inactivate digoxin. tandfonline.comelifesciences.org The cgr operon is predicted to encode two key proteins: Cgr1 and Cgr2. tandfonline.comnih.govjklst.org Cgr1 is homologous to the NapC/NirT family of cytochrome c reductases, while Cgr2 is related to fumarate (B1241708) reductase. tandfonline.comnih.govjklst.org Within this two-gene operon, Cgr2 has been identified as the enzyme directly responsible for digoxin metabolism, with Cgr1 potentially serving as an electron donor. jklst.orguniprot.org
Biochemical characterization of the Cgr proteins, particularly Cgr2, has provided insights into the mechanism of digoxin reduction. Cgr2 is a flavin adenine (B156593) dinucleotide (FAD)-dependent reductase that requires at least one [4Fe-4S] cluster for its activity. elifesciences.orgnih.govresearchgate.netelifesciences.org In vitro activity of Cgr2 for digoxin reduction has been demonstrated, requiring [Fe-S] cluster reconstitution, FAD, and anaerobic conditions. nih.govresearchgate.net Ultraviolet-visible (UV-Vis) absorption spectra of Cgr2 support the presence of [4Fe-4S] clusters. nih.govresearchgate.net Electron paramagnetic resonance (EPR) spectra have further indicated the presence of low potential [4Fe-4S]¹⁺ clusters in reduced Cgr2. nih.govresearchgate.net Cgr2 exhibits structural homology to FAD-binding fumarate reductases. tandfonline.comnih.gov It is hypothesized that digoxin, possessing an α,β-unsaturated lactone similar in structure and electronic properties to the unsaturated carboxylic acid of fumarate, can occupy the binding pocket of Cgr2 and undergo reduction via a similar mechanism. tandfonline.comjklst.org Cgr1 is thought to function as a membrane-anchored protein that transfers electrons, potentially from the membrane quinone pool, to Cgr2, which may act as the soluble reductase partner. tandfonline.comnih.gov
Stereochemical Aspects of this compound Formation (e.g., 20R and 20S Epimers)
The reductive metabolism of digoxin at the C20-C22 double bond of the lactone ring can lead to the formation of two epimers at the C20 position: 20R-dihydrodigoxin and 20S-dihydrodigoxin. Studies investigating the stereochemistry of this compound formed by the gut bacterium Eggerthella lenta have indicated the formation of both epimers. asm.org However, research suggests that the predominant epimer found in human urine after digoxin administration is the 20R isomer. asm.orgresearchgate.netosu.eduresearchgate.net
An analysis of a commercially obtained sample of this compound showed two well-separated peaks corresponding to the two epimers of derivatized this compound, indicating the presence of both forms. ebi.ac.uk
Regulation of Microbial Enzyme Expression and Activity (e.g., Upregulation by Digoxin, Inhibition by Arginine)
The microbial reduction of digoxin to this compound is primarily mediated by specific strains of the gut bacterium Eggerthella lenta. nih.govresearchgate.nettandfonline.comaimspress.comjci.org This metabolic capability is linked to a cytochrome-encoding two-gene operon known as the cardiac glycoside reductase (cgr) operon, consisting of cgr1 and cgr2. tandfonline.comaimspress.comjci.orgoup.com
The expression of this cgr operon is upregulated in the presence of digoxin. tandfonline.comjci.orgoup.com Conversely, the activity of the cgr1/cgr2 operon is inhibited by the presence of the amino acid arginine. aimspress.comjci.orgoup.com Studies in mice have shown that diets high in protein can lead to increased serum and urine concentrations of digoxin, likely due to the inhibitory effect of elevated luminal arginine on cgr operon expression and subsequent reduced digoxin inactivation. aimspress.comjci.org The presence of these cgr genes in E. lenta strains is predictive of digoxin inactivation by the human gut microbiome. researchgate.nettandfonline.comaimspress.comjci.org
Host-Mediated Disposition and Secondary Metabolism of this compound
Formation of this compound Acid (Opened Lactone Structure)
One identified pathway in the host-mediated metabolism of this compound is the formation of this compound acid. This metabolite represents an opened lactone structure of this compound. ebi.ac.uk The formation of this opened lactone structure has been observed as an unexpected peak in TLC plates after this compound administration in blood, bile, and urine, and was identified as the sodium salt of this compound acid. ebi.ac.uk The opening of the lactone ring can occur through hydrolysis. researchgate.net
Identification of Other Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Like other xenobiotics and their metabolites, this compound can potentially undergo Phase II conjugation reactions within the host, such as glucuronidation and sulfation. These reactions typically increase the water solubility of compounds, facilitating their excretion. longdom.orgslideshare.net
While the primary metabolic pathway of digoxin in humans involves stepwise deglycosylation, leading to metabolites like digoxigenin (B1670575) and its digitoxosides, glucuronide and sulfate (B86663) conjugates of digoxigenin metabolites have been found in urine. researchgate.net Although direct evidence specifically detailing the glucuronidation or sulfation of this compound itself is less extensively documented compared to other digoxin metabolites, it is plausible that this compound, possessing hydroxyl groups, could serve as a substrate for host conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). longdom.orgupol.czresearchgate.neteur.nl The glucuronidated and sulfated conjugates of digoxin metabolites, including this compound, are thought to be produced through processes involving hydrolysis, oxidation, and conjugation. drugbank.com
Table 1: Key Aspects of this compound Biotransformation
| Aspect | Description | Primary Location/Mediator |
| Microbial Reduction | Saturation of the lactone ring (C20-C22 double bond) of digoxin. nih.govresearchgate.net | Gut microbiota, primarily E. lenta. nih.govresearchgate.nettandfonline.comaimspress.comjci.org |
| Stereochemistry of Formation | Formation of 20R and 20S epimers; 20R is the predominant epimer in human urine. asm.orgresearchgate.netosu.eduresearchgate.net | Microbial enzymes. asm.org |
| Regulation of Microbial Enzymes | cgr operon expression upregulated by digoxin; inhibited by arginine. tandfonline.comaimspress.comjci.orgoup.com | Eggerthella lenta. tandfonline.comaimspress.comjci.orgoup.com |
| Formation of this compound Acid | Hydrolytic opening of the lactone ring structure. researchgate.netebi.ac.uk | Host metabolism. ebi.ac.uk |
| Conjugation Reactions | Potential for glucuronidation and sulfation, increasing polarity for excretion. longdom.orgslideshare.netupol.czresearchgate.neteur.nldrugbank.com | Host enzymes (UGTs, SULTs). longdom.orgupol.czresearchgate.neteur.nl |
Pharmacokinetics and Disposition of Dihydrodigoxin in Preclinical Models
Absorption and Distribution Studies
The absorption and distribution characteristics of dihydrodigoxin have been investigated in preclinical settings, revealing differences compared to digoxin (B3395198).
Comparative Systemic Bioavailability of this compound
Studies comparing the pharmacokinetics of 3H-dihydrodigoxin and 3H-digoxin after single intravenous and intraduodenal administration in cats have been conducted. nih.gov This allows for a comparison of their systemic bioavailability following administration into the digestive tract.
Tissue Distribution Profiles of this compound (e.g., Low Myocardial Uptake)
The tissue distribution of this compound in preclinical models shows a notable difference from that of digoxin. In cats, the volume of tissue distribution of this compound is significantly smaller than that of digoxin. nih.govebi.ac.uk Specifically, the "specific uptake" of this compound into the myocardium and some other tissues is reported to be very low. nih.govebi.ac.uk This contrasts with digoxin, which is known to concentrate extensively in tissues, including the heart, liver, and kidney, with the highest concentrations typically observed in the heart. medicines.iehpra.ieresearchgate.netfrontiersin.org
A comparison of key distribution parameters in cats is presented in the table below:
| Compound | Volume of Tissue Distribution (L) |
| This compound | 0.311 |
| Digoxin | 2.051 |
Elimination Pathways and Kinetics
The elimination of this compound involves both renal and biliary excretion pathways, with kinetics that differ from its parent compound.
Renal Excretion Characteristics of this compound
Renal excretion plays a role in the elimination of this compound. In humans, renal clearance rates for this compound have been reported. medsafe.govt.nzefda.gov.etefda.gov.et Studies in subjects with normal renal function (NRF) and minimal renal function (MRF) have shown that this compound is excreted in the urine. nih.gov The cumulative urinary excretion of this compound over five days was lower in subjects with minimal renal function compared to those with normal renal function. nih.gov
Data on the mean cumulative percentage of ingested radioactivity excreted in urine over five days in human subjects is shown below:
| Compound | Normal Renal Function (%) | Minimal Renal Function (%) |
| This compound | 0.3 | 0.03 |
Data derived from studies in human subjects. nih.gov
Biliary Elimination Profiles
Biliary elimination is another route for the disposition of this compound. In cats, cumulative biliary and urinary elimination of this compound over 5.5 hours was found to be higher compared to digoxin. nih.govebi.ac.uk This suggests a more significant role for these pathways in this compound clearance in this preclinical model. The formation of this compound acid, an opened lactone structure, has also been identified in bile and urine in cats administered this compound. nih.gov While biliary excretion of digoxin and the enterohepatic cycle are recognized pathways, the specific contribution and profile of biliary elimination for this compound can differ. nih.govslideshare.netresearchgate.net
Cumulative elimination via bile and urine in cats over 5.5 hours is summarized below:
| Compound | Cumulative Biliary and Urinary Elimination (%) |
| This compound | 45.7 |
| Digoxin | 14.4 |
Comparative Elimination Kinetics with Parent Compounds
The elimination kinetics of this compound differ from those of its parent compound, digoxin. In cats, the beta half-life in plasma of this compound after initial rapid distribution is shorter than that of digoxin. nih.govebi.ac.uk In human subjects, this compound is reported to be eliminated from the body at a faster rate than digoxin. ebi.ac.uk Studies in humans with varying renal function have also provided comparative half-lives for this compound and other digoxin metabolites, indicating that impaired renal function prolongs the half-life of this compound, similar to its effect on digoxin and other metabolites. nih.gov
A comparison of plasma half-lives in cats is provided below:
| Compound | Beta Half-life in Plasma (h) |
| This compound | 4.6 |
| Digoxin | 10.4 |
Data derived from studies in cats. nih.govebi.ac.uk
Comparative half-lives based on the mean rates of disappearance from urine in human subjects with normal and minimal renal function are shown in the following table:
| Compound | Half-life (h) - Normal Renal Function | Half-life (h) - Minimal Renal Function |
| This compound | 1.2 | 7.0 |
| Digoxin | 40 | 120 |
Data derived from studies in human subjects. nih.gov
Analytical Methodologies for Dihydrodigoxin Quantification
Immunoassay Techniques for Dihydrodigoxin Detection
Immunoassays, particularly radioimmunoassays (RIA), have been historically used for the detection of cardiac glycosides like digoxin (B3395198). However, the structural similarity between digoxin and its metabolites, including this compound, can lead to significant cross-reactivity, affecting the specificity of these assays for the parent compound.
Development and Validation of Radioimmunoassays (RIA) for this compound
While RIAs have been primarily developed for digoxin, their application to this compound quantification is complicated by the need for specific antibodies. Studies have reported on the development and validation of RIAs for digoxin in human urine using commercially available reagents. nih.govd-nb.info These assays have demonstrated acceptable precision, sensitivity, and linearity for digoxin quantification. nih.govd-nb.info However, the cross-reactivity with this compound needs careful consideration.
Assessment of Cross-Reactivity of this compound in Parent Compound Assays
A significant challenge in using immunoassays for digoxin quantification is the potential for cross-reactivity with its metabolites, including this compound. Research has consistently shown that this compound can exhibit varying degrees of cross-reactivity in commercially available digoxin immunoassays. d-nb.infofda.govgoogle.comdoi.orgnih.govebi.ac.ukscirp.org
The extent of cross-reactivity is dependent on the specific antibody used in the assay. Some antisera raised against digoxin show minimal cross-reactivity with this compound, particularly those designed to be specific to the carbohydrate moiety of digoxin. google.com Conversely, other commercial kits have shown considerable cross-reactivity, in some cases up to 30%. d-nb.infoebi.ac.uk This variability can lead to falsely elevated digoxin levels, especially in patients who are significant converters of digoxin to this compound. d-nb.infofda.govebi.ac.uk Studies have investigated the cross-reactivity of this compound in various digoxin immunoassays, including 125I-radioimmunoassays and enzyme immunoassays. nih.gov These studies highlight that this compound and other metabolites can exhibit low cross-reactivity and nonparallel dilution responses, making accurate quantification of the parent compound challenging in the presence of metabolites. nih.gov
Advanced Chromatographic Separation and Detection Methods
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer greater specificity for the separation and quantification of this compound and its epimers compared to immunoassays.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC has been widely employed for the analysis of digoxin and its metabolites, including this compound, in biological matrices such as urine and serum. nih.govcapes.gov.brcapes.gov.brnih.gov These methods typically involve extraction of the analytes from the sample matrix, followed by chromatographic separation and detection. nih.govcapes.gov.brcapes.gov.brnih.gov
Early HPLC methods for digitalis glycosides focused on UV detection, which often required relatively high concentrations due to the limited chromophores in the molecule. nih.gov The development of more sensitive detection methods and derivatization strategies has improved the limits of quantification. capes.gov.brnih.gov
Derivatization Strategies for Enhanced Detection and Separation
To enhance the detection sensitivity and improve chromatographic separation of this compound and other cardiac glycosides, derivatization strategies have been developed. Pre-column and post-column derivatization techniques are commonly used. capes.gov.brcapes.gov.brnih.govoup.comacs.org
One approach involves the formation of UV-absorbing derivatives, such as 3,5-dinitrobenzoyl esters. ebi.ac.uknih.govacs.org This derivatization strategy has been successfully applied to the analysis of this compound and other metabolites in urine, allowing for detection at 254 nm. ebi.ac.uknih.gov The derivatization is reported to be rapid and complete for primary and secondary alcohol moieties in the molecules, and the derivatives are stable. ebi.ac.uknih.gov
Fluorescence derivatization is another strategy employed to achieve lower detection limits. capes.gov.brnih.govresearchgate.net For instance, derivatization with 1-naphthoyl chloride in the presence of 4-dimethylaminopyridine (B28879) has been used for pre-column fluorescence derivatization of this compound and other metabolites, followed by separation on silica (B1680970) or reversed-phase columns and fluorescence detection. asm.orgcapes.gov.brnih.gov This method has shown capability for specific determination of digoxin and its major metabolites in serum. nih.gov
Chromatographic Resolution and Quantification of this compound Epimers
This compound exists as two epimers, 20R-dihydrodigoxin and 20S-dihydrodigoxin, due to the reduction of the double bond in the butenolide ring. asm.orgcapes.gov.brnih.govnih.gov Chromatographic methods, particularly HPLC, are capable of resolving and quantifying these individual epimers. ebi.ac.uknih.govcapes.gov.brnih.govsigmaaldrich.com
Studies utilizing derivatization followed by normal-phase HPLC have demonstrated the separation of the two epimers of derivatized this compound, appearing as two well-separated, symmetrical peaks. ebi.ac.uknih.govsigmaaldrich.com This chromatographic resolution is essential for accurately quantifying the individual epimers and investigating their formation and disposition. nih.govnih.gov Research has indicated that the primary this compound metabolite formed in humans is the 20R epimer. nih.gov
HPLC methods coupled with mass spectrometry (LC-MS or LC-MS/MS) offer high sensitivity and specificity for the quantification of this compound and its epimers without the need for derivatization in some cases. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These methods can effectively separate this compound from digoxin and other metabolites and provide definitive identification and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net
Here is a table summarizing some research findings on the cross-reactivity of this compound in digoxin immunoassays:
| Immunoassay Type | Analyte Measured | This compound Cross-Reactivity (%) | Notes | Source |
| RIA | Digoxin | 12.0% (at 4 µg/l) | Varies with concentration (7.7% at 8 µg/l, 4.8% at 16 µg/l) | nih.gov |
| RIA | Digoxin | Up to 30% | Extent depends on the kit | d-nb.infoebi.ac.uk |
| Various Immunoassays | Digoxin | Low, nonparallel dilution responses | Compared to other metabolites like digoxigenin (B1670575) and monodigitoxoside | nih.gov |
| ACS Digoxin Assay | Digoxin | Lower than in TDx and Magic assays | Monoclonal antibody with increased specificity | doi.org |
| TDx, Stratus, Magic Assays | Digoxin | Greater (near 100%) | Compared to ACS assay | doi.org |
Note: Cross-reactivity values can vary significantly between different immunoassay kits and methodologies.
Here is a table summarizing some research findings on HPLC methods for this compound analysis:
| Derivatization Strategy | Detection Method | Matrix Analyzed | Key Findings | Source |
| 3,5-Dinitrobenzoyl ester | UV (254 nm) | Urine | Capable of quantitating individual this compound epimers (20R and 20S). Derivatization is rapid and stable. | ebi.ac.uknih.govsigmaaldrich.com |
| 1-Naphthoyl chloride | Fluorescence | Urine, Feces | Pre-column derivatization for fluorescence detection. | capes.gov.brresearchgate.net |
| 1-Naphthoyl chloride | Fluorescence | Serum | Specific determination of digoxin and metabolites, including this compound epimers. | nih.gov |
| None (LC-MS/MS) | Mass Spectrometry | Plasma, Urine | Highly sensitive and specific quantification of digoxin using d5-dihydrodigoxin as internal standard. | researchgate.netnih.gov |
| None (LC-MS/MS) | Mass Spectrometry | Serum | Simultaneous quantification of digoxin, digitoxin, and metabolites including this compound. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantification of this compound, often in the context of analyzing digoxin and its metabolites in biological samples nih.govuni-saarland.de. LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying this compound even at low concentration levels uni-saarland.debiorxiv.orgresearchgate.net. The method typically involves chromatographic separation followed by mass spectrometric detection, often in multiple reaction monitoring (MRM) mode uni-saarland.describd.com.
Several LC-MS/MS methods have been developed and validated for the quantification of digoxin and its metabolites, including this compound, in various matrices such as human plasma and urine nih.govuni-saarland.deresearchgate.net. These methods often utilize electrospray ionization (ESI) in positive ion mode nih.govresearchgate.net. For instance, one method employed a Spherisorb ODS2 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) in water with acetic acid and acetonitrile. Detection was performed in selected ion monitoring (SIM) mode using the [M+K]+ ions nih.gov. Another approach used an Atlantis dC18 column and detected ammonium adducts in positive ion mode using MRM transitions researchgate.net. The choice of precursor ions and transitions is optimized for sensitivity and selectivity on the specific LC-MS/MS platform scribd.comresearchgate.net. The use of isotope-labeled internal standards, such as d5-dihydrodigoxin or digoxin-d3, is common to improve the accuracy and precision of the quantification nih.govresearchgate.netresearchgate.net.
LC-MS/MS methods have demonstrated good linearity, accuracy, and precision for this compound quantification. For example, a method for digoxin and its metabolites, including this compound, showed lower limits of quantification between 0.04 ng/mL and 0.1 ng/mL researchgate.netresearchgate.net. Run times for these methods can vary, with some achieving chromatographic separation within a few minutes researchgate.netsigmaaldrich.com.
Optimization of Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is crucial for accurate this compound analysis by LC-MS/MS, particularly in complex biological matrices like plasma and urine, due to the potential for matrix effects and the need to achieve sufficient sensitivity for low concentration levels uni-saarland.deresearchgate.net. Matrix effects, which can lead to ion suppression or enhancement, are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte biorxiv.orgresearchgate.net.
Various sample preparation techniques have been employed for this compound analysis. These include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netresearchgate.net. For instance, extraction from human plasma has been performed using chloroform-isopropanol mixtures nih.gov. Another method involved extraction from serum samples using a cyclodextrin (B1172386) solid-phase extraction column researchgate.net. Protein precipitation is often a necessary initial step to remove abundant proteins that can interfere with the analysis uni-saarland.deresearchgate.net. Supported liquid extraction (SLE) in combination with protein precipitation has also been utilized to achieve the required sensitivity uni-saarland.de.
Optimization of sample preparation aims to maximize analyte recovery while minimizing matrix effects biorxiv.org. Techniques like supported liquid extraction and the use of specialized sorbents, such as zirconia-based materials for simultaneous removal of phospholipids (B1166683) and proteins, have been explored to improve sample cleanup and reduce matrix effects uni-saarland.desigmaaldrich.com. Despite optimization, matrix effects can still be present, and their extent needs to be investigated biorxiv.orgscribd.com. Studies have reported varying degrees of matrix effects in the analysis of cardiac glycosides, including potential ion suppression or enhancement depending on the matrix (e.g., serum or plasma) and the specific analytical method used biorxiv.orgresearchgate.net. Using appropriate internal standards is a key strategy to compensate for matrix effects and variations during sample preparation and LC-MS/MS analysis nih.govbiorxiv.org.
Data tables related to specific method performance (e.g., linearity, LOQ, accuracy, precision, matrix effects) were mentioned in the search results but the detailed numerical data suitable for creating interactive tables was not consistently provided in a structured format within the snippets.
Structural Basis for Dihydrodigoxin S Biological Interaction Profile
Impact of Lactone Ring Saturation on Molecular Recognition and Target Affinity
The key structural difference between dihydrodigoxin and digoxin (B3395198) lies in the saturation of the C20-C22 double bond in the lactone ring of digoxin nih.govtandfonline.com. This reduction transforms the unsaturated butenolide ring into a saturated butyrolactone ring in this compound nih.govtandfonline.com. This seemingly minor alteration has profound effects on the molecule's interaction with its primary biological target, the Na+/K+-ATPase nih.govtandfonline.com.
Comparative Analysis of Receptor Binding (e.g., Na+/K+-ATPase) for this compound versus Digoxin
The saturation of the lactone ring in this compound substantially reduces its affinity for the Na+/K+-ATPase, the primary target of digoxin nih.govtandfonline.complos.org. Digoxin's mechanism of action involves directly binding to and inhibiting the Na+/K+-ATPase, which is crucial for its positive inotropic effects on the heart nih.govanalyticaltoxicology.comdrugbank.comnih.gov. The unsaturated lactone ring of digoxin is important for high-affinity binding to this enzyme plos.org. In contrast, the saturated lactone ring of this compound leads to a significantly decreased binding affinity nih.govtandfonline.com. Studies have shown that this compound has a much lower "specific uptake" into the myocardium and other tissues compared to digoxin, which correlates with its reduced binding to the Na+/K+-ATPase nih.gov.
The difference in affinity is a key reason why this compound is considered a cardioinactive metabolite tandfonline.com.
Computational Approaches to this compound Structure-Activity Relationships (e.g., Molecular Docking)
Computational approaches, such as molecular docking, are valuable tools for studying the binding interactions between molecules and their targets and for understanding structure-activity relationships (SAR) frontiersin.orgnih.govijpsonline.com. Molecular docking can simulate the binding of a ligand, such as this compound or digoxin, to the active site of an enzyme like the Na+/K+-ATPase, predicting the preferred binding orientation and estimating binding affinity frontiersin.orgijpsonline.com.
While specific detailed molecular docking studies comparing this compound and digoxin binding to Na+/K+-ATPase were not prominently featured in the search results, related studies on digoxin and its derivatives highlight the importance of specific structural features, including the lactone ring, for binding to Na+/K+-ATPase researchgate.netnih.gov. For example, studies on semi-synthetic derivatives of digoxin have shown that modifications to the lactone unit can significantly impact binding to Na+/K+-ATPase researchgate.netnih.gov. An altered lactone unit in a this compound derivative resulted in a rotation of its steroid core, which depotentiated binding to Na+/K+-ATPase researchgate.netnih.gov. This supports the concept that the saturation of the lactone ring in this compound is a critical factor in its reduced affinity for the enzyme.
Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can also be used to predict the bioactivity of compounds based on their structure, although their ability to predict biotransformation specifically may be limited frontiersin.org.
Comparative Biological Effects with Other Cardiac Glycoside Derivatives
This compound's biological effects are markedly different from its parent compound, digoxin, primarily due to its reduced affinity for the Na+/K+-ATPase nih.govtandfonline.com.
Assessment of Residual Pharmacological Activity in Preclinical Models (e.g., in vitro inotropic effects)
Due to the saturated lactone ring and consequently reduced affinity for the Na+/K+-ATPase, this compound exhibits significantly less, if any, of the characteristic positive inotropic effects associated with digoxin nih.govtandfonline.com. The inotropic effect of cardiac glycosides, which increases the force of myocardial contraction, is directly linked to their inhibition of the Na+/K+-ATPase analyticaltoxicology.comdrugbank.comnih.gov. The diminished binding of this compound to this target results in a substantial reduction or absence of this effect. Preclinical studies comparing this compound and digoxin have shown a much lower "specific uptake" of this compound into myocardial tissue, consistent with its reduced pharmacological activity on the heart nih.gov.
Exploration of this compound's Influence on Cellular Pathways Distinct from Primary Cardiac Glycoside Targets
While the primary focus of research on cardiac glycosides, including digoxin, has been their interaction with the Na+/K+-ATPase, there is increasing evidence suggesting they may influence other cellular pathways plos.orgphysiology.org. For digoxin, these can include effects on signal transduction pathways and potentially other targets like the nuclear hormone receptor RORγ/γt plos.orgphysiology.org.
Given that this compound has a significantly reduced affinity for the Na+/K+-ATPase, any potential biological effects it might possess could involve pathways distinct from the primary Na+/K+-ATPase inhibition mechanism that defines digoxin's cardiac activity. The search results did not provide extensive details on specific cellular pathways influenced by this compound independently of Na+/K+-ATPase. However, the fact that the structural modification (lactone ring saturation) alters its interaction profile suggests that if this compound does exert biological effects, they might be mediated through different mechanisms or targets compared to digoxin. For instance, while digoxin's lactone ring is important for high-affinity binding to Na+/K+-ATPase, modification of this ring in this compound substantially reduces this affinity but does not necessarily abolish interaction with other potential targets, such as RORγ/γt, although the search results suggest the lactone ring modification in a this compound derivative did affect binding to Na+/K+-ATPase plos.orgresearchgate.netnih.gov. Further research would be needed to specifically explore the influence of this compound on cellular pathways beyond the Na+/K+-ATPase.
Table 1: Pharmacokinetic Comparison of Digoxin and this compound in Cats
| Parameter | Digoxin | This compound | Fold Difference (Digoxin/Dihydrodigoxin) |
| Beta Half-life in Plasma | 10.4 h | 4.6 h | ~2.3 |
| Volume of Tissue Distribution | 2.05 L | 0.31 L | ~6.6 |
| Cumulative Biliary and Urinary Elimination (over 5.5h) | 14.4% | 45.7% | ~0.3 (this compound is ~3.2x higher) |
Data derived from a study in cats nih.gov.
Broader Implications of Dihydrodigoxin Research in Drug Metabolism and Pharmacomicrobiomics
Contribution of Dihydrodigoxin Studies to Pharmacomicrobiomics
Research into the microbial metabolism of digoxin (B3395198) to this compound has made substantial contributions to the emerging field of pharmacomicrobiomics, which explores the interplay between the gut microbiome and drug fate.
Understanding Gut Microbiota-Mediated Drug Deactivation Mechanisms
It has been known for decades that human gut bacteria can reduce digoxin to the inactive metabolite this compound, thereby decreasing drug efficacy. elifesciences.org This conversion, primarily carried out by certain strains of the anaerobic bacterium Eggerthella lenta, involves the reduction of the α,β-unsaturated lactone ring of digoxin. biocodexmicrobiotainstitute.comasm.org This subtle structural modification significantly reduces the binding affinity of the metabolite for its target, the Na+/K+ ATPase, leading to a loss of pharmacological activity. biocodexmicrobiotainstitute.comresearchgate.net
Research findings have demonstrated the extent of this microbial deactivation. More than 40% of ingested digoxin can be converted into inactive metabolites before absorption in the gut in some individuals. oup.com In approximately 10% of patients, a substantial amount of digoxin is converted into this compound, accounting for the inactivation of more than 50% of the administered drug and significantly influencing its bioavailability. thno.org
Here is a summary of key findings regarding gut microbiota-mediated digoxin deactivation:
| Aspect | Finding | Source(s) |
| Primary converting bacterium | Eggerthella lenta (certain strains) | elifesciences.orgbiocodexmicrobiotainstitute.comasm.org |
| Mechanism | Reduction of the α,β-unsaturated lactone ring | biocodexmicrobiotainstitute.comasm.orgresearchgate.net |
| Responsible genes/enzymes | cgr operon, specifically Cgr2 (cardiac glycoside reductase 2) | elifesciences.orgoup.comtandfonline.comresearchgate.net |
| Impact on activity | Significant reduction in binding affinity for Na+/K+ ATPase, loss of pharmacological activity | biocodexmicrobiotainstitute.comresearchgate.net |
| Extent of conversion | Up to >40% before absorption; >50% of administered drug in ~10% of patients | oup.comthno.org |
| Predictive biomarker | Presence/abundance of the cgr operon is a better predictor than E. lenta abundance | tandfonline.comthno.orgnih.gov |
Development of Predictive Models for Microbiome-Drug Interactions Involving this compound Formation
The inter-individual variability in digoxin metabolism due to the gut microbiome highlights the need for predictive models. While the mere presence of E. lenta does not accurately predict digoxin metabolism due to strain-level variations, the presence and abundance of the cgr operon have shown promise as a predictive microbial biomarker for digoxin inactivation. tandfonline.comthno.orgnih.gov
Studies have explored the use of machine learning approaches to predict the metabolism of xenobiotic molecules by the human gut microbiome. frontiersin.orgmdpi.comtandfonline.comnih.gov These models aim to identify gut bacteria and enzymes potentially involved in biotransformation. frontiersin.org For digoxin, research has shown that the abundance of the cgr gene relative to E. lenta concentration in fecal samples significantly correlates with ex vivo metabolism of digoxin, providing evidence that individuals colonized by CGR-encoding bacteria metabolize digoxin to a greater extent in vivo. nih.govmdpi.com This suggests that detecting genes associated with drug-metabolizing ability can be used for predicting drug response. thno.org
Machine learning models trained on large datasets of drug-bacteria interactions can predict whether drugs will impair the growth of specific gut bacterial strains. mdpi.com While these models can provide rapid predictions, the complexity and variability of the gut microbiome present challenges for accurate prediction of specific metabolic outcomes like this compound formation across diverse individuals. biocodexmicrobiotainstitute.comfrontiersin.org
Strategies for Modulating Gut Microbiota Activity to Influence this compound Production (e.g., Dietary Interventions, Antimicrobials)
Given the significant impact of gut microbiota on digoxin metabolism, strategies to modulate microbial activity to influence this compound production have been investigated.
Antibiotic therapy has been shown to reduce the secretion of this compound in urine and increase the level of digoxin in blood, indicating an increase in digoxin bioavailability in the host. oup.comtandfonline.com This effect is attributed to the reduction in the population of digoxin-inactivating bacteria like E. lenta. tandfonline.comwikipedia.org Studies conducted decades ago demonstrated that broad-spectrum antimicrobial therapy blocked the formation of reduced digoxin metabolites, with a concomitant increase in serum drug levels. tandfonline.com
Dietary interventions also hold potential for modulating gut microbiota activity and influencing digoxin metabolism. Research has shown that increased protein intake can limit microbial drug inactivation. tandfonline.comnih.gov Specifically, the presence of amino acids, particularly arginine, has been noted to downregulate drug metabolism by E. lenta. biocodexmicrobiotainstitute.comnih.govtandfonline.com Administering protein-rich diets to gnotobiotic mice colonized with E. lenta reduced drug inactivation in vivo. biocodexmicrobiotainstitute.comnih.gov These findings suggest that dietary modifications could be a strategy to improve the efficacy of digoxin in patients who carry cgr+ E. lenta. oup.com
Here is a summary of modulation strategies and their effects on this compound production:
| Strategy | Mechanism | Effect on this compound Production | Effect on Digoxin Levels | Source(s) |
| Antibiotic Therapy | Reduces population of digoxin-inactivating bacteria (E. lenta) | Decreased | Increased | oup.comtandfonline.comtandfonline.comwikipedia.org |
| High Dietary Protein | Downregulates cgr expression/activity in E. lenta (specifically arginine) | Decreased | Increased | biocodexmicrobiotainstitute.comoup.comtandfonline.comnih.govtandfonline.com |
Methodological Advancements Driven by this compound Research
The study of this compound formation by gut microbiota has necessitated and driven the development and application of various experimental and computational methodologies in pharmacomicrobiomics.
Application of In Vitro and Ex Vivo Systems for Microbial Biotransformation Studies
In vitro and ex vivo systems have been crucial in identifying the microbial basis of digoxin inactivation. Early work demonstrated drug inactivation following ex vivo incubation with rat and human fecal samples. researchgate.nettandfonline.com Culturing of gut bacteria, specifically the isolation of Eubacterium lentum (later reclassified as Eggerthella lenta), capable of catalyzing the conversion of digoxin to this compound in vitro, was a key discovery. tandfonline.com
Studies have utilized anaerobic cultures of E. lentum to investigate the stereospecific reduction of digoxin to 20R-dihydrodigoxin, showing that this epimer constitutes more than 99% of the product formed, in contrast to chemical hydrogenation. asm.orgcapes.gov.brnih.gov In vitro incubation of individual bacterial strains, mixed cultures in bioreactors, or purified enzymes with compounds are standard approaches to evaluate microbe-mediated biotransformation. unl.edu Ex vivo incubation of fecal microbiome communities with drugs is another critical method used to assess the metabolic capabilities of the gut microbiota from different individuals. elifesciences.orgtandfonline.comunl.edu These systems allow for controlled environments to study the biochemical mechanisms and identify the specific microbes and enzymes involved in this compound formation.
Utilization of Omics Technologies (e.g., Metagenomics, Transcriptomics) in Characterizing Microbial Metabolism
Omics technologies have been instrumental in providing deeper insights into the microbial metabolism of digoxin. Metagenomics, the study of the aggregate genomes of microbial communities, allows for the identification of the genetic potential for drug metabolism within the gut microbiome. tandfonline.comthieme-connect.com By analyzing metagenomic data, researchers can identify genes like the cgr operon that are associated with digoxin inactivation across different individuals. elifesciences.orgtandfonline.comthieme-connect.com
Transcriptomics, which examines the RNA transcripts produced by microbes, provides information about gene expression and metabolic activity under specific conditions, such as in the presence of digoxin. RNA sequencing (RNA-seq) has been used to identify E. lenta genes that are differentially expressed in the presence of digoxin, leading to the identification of the highly upregulated cgr operon. tandfonline.com Comparative genomics, analyzing the genomes of different E. lenta strains, has supported the hypothesis that the cgr operon encodes the factors responsible for digoxin inactivation, as strains lacking the operon are unable to metabolize the drug. tandfonline.com
The combination of these omics approaches with biochemical characterization of the relevant gene products has been crucial in elucidating the mechanisms of microbial drug metabolism, including the conversion of digoxin to this compound. elifesciences.orgtandfonline.com
Future Directions in this compound-Related Academic Research
Building upon the understanding of this compound formation and its implications, future academic research can explore several key directions to further elucidate the complex interactions between the gut microbiome and drug metabolism.
One critical area for future research involves a more in-depth characterization of the microbial enzymes and pathways responsible for this compound formation. While the cgr operon in Eggerthella lenta has been identified as central to this process, further studies are needed to fully understand the enzymatic mechanisms, including the specific roles of proteins within the expanded cgr gene cluster and the electron transfer pathways involved elifesciences.orgtandfonline.comelifesciences.org. Investigating potential cofactors or regulatory mechanisms that influence the activity of these enzymes would also be valuable.
Another important direction is the comprehensive identification and characterization of the diverse strains of E. lenta and potentially other microbial species that possess the capacity to metabolize digoxin elifesciences.orgelifesciences.org. Understanding the prevalence of these strains in different populations and the factors that contribute to their colonization and activity in the gut microbiome is essential for predicting which individuals are likely to be extensive this compound converters. This could involve large-scale metagenomic or metatranscriptomic studies to correlate microbial genetic potential and gene expression with observed this compound production in diverse human cohorts.
Developing and validating predictive models for this compound formation based on microbiome composition and genetic potential is another crucial future direction thno.orgresearchgate.nettandfonline.comnih.gov. Leveraging computational approaches, such as machine learning and bioinformatics, to analyze large datasets of microbiome profiles and patient outcomes could lead to the development of tools that clinicians can use to personalize digoxin therapy.
Investigating the potential clinical implications of this compound beyond its impact on digoxin efficacy is also warranted. While generally considered less active, exploring whether this compound or its further metabolites have any subtle or off-target effects could provide a more complete understanding of its role in the body.
Finally, research into strategies to modulate the gut microbiome to reduce this compound formation holds significant promise. This could involve the development of targeted interventions, such as probiotics or prebiotics designed to alter the abundance or activity of digoxin-reducing bacteria, or the use of specific inhibitors of the microbial enzymes involved impactfactor.orgtandfonline.com. Exploring the efficacy and safety of such interventions in clinical settings would be a critical step towards improving digoxin therapy outcomes.
Academic research in these areas will not only deepen our understanding of this compound metabolism but also contribute broadly to the field of pharmacomicrobiomics, providing valuable insights into how the gut microbiome influences drug responses and how this knowledge can be leveraged for personalized medicine.
Table 2: Future Research Directions in this compound Metabolism
| Research Area | Specific Questions / Directions |
| Microbial Mechanisms | Detailed enzymatic pathways, role of cgr operon proteins, regulatory mechanisms, cofactors. |
| Microbial Diversity & Prevalence | Identification of all digoxin-reducing species/strains, prevalence in diverse populations, factors influencing colonization. |
| Environmental & Host Factors | Impact of diet, other drugs, host genetics, and microbiome composition on microbial metabolism. |
| Predictive Modeling | Development and validation of models based on microbiome data to predict this compound formation. |
| Potential Off-target Effects | Investigation of any subtle or off-target pharmacological effects of this compound or its metabolites. |
| Microbiome Modulation Strategies | Development and testing of targeted interventions (probiotics, prebiotics, enzyme inhibitors) to reduce this compound formation. |
By pursuing these future research directions, the academic community can continue to unravel the complexities of this compound metabolism and its implications for drug therapy, ultimately contributing to more effective and personalized treatment approaches.
Q & A
Q. What is the primary metabolic pathway of digoxin leading to dihydrodigoxin formation, and how can it be experimentally modeled?
this compound is formed via microbial reduction of digoxin's lactone ring by gut bacteria, notably Eggerthella lenta . Methodologically, researchers can simulate this using fecal incubations under anaerobic conditions, spiked with digoxin, followed by HPLC or LC-MS/MS to quantify metabolite formation. Studies show ~10% of patients excrete ≥40% of ingested digoxin as this compound, highlighting inter-individual microbial variability .
Q. How can this compound be differentiated from digoxin in biological samples using immunoassays?
Radioimmunoassays (RIAs) with digoxin-specific antibodies exhibit low cross-reactivity with this compound (e.g., 12.0% at 4 µg/L, decreasing to 4.8% at 16 µg/L) . Validation requires spiking control samples with this compound and assessing recovery rates (98.9–101.4%) . For higher specificity, chromatographic methods (HPLC or LC-MS) are recommended to resolve structural differences (e.g., lactone ring saturation) .
Q. What are the pharmacological implications of this compound's reduced activity compared to digoxin?
this compound exhibits minimal cardioactivity due to its inability to inhibit Na+/K+ ATPase effectively . Researchers can assess this via in vitro assays measuring ATPase inhibition in cardiac myocytes, comparing IC₅₀ values between digoxin and this compound. Reduced activity correlates with altered lactone ring structure, as confirmed by UV spectral shifts (220 nm → 196 nm) .
Advanced Research Questions
Q. How do inter-individual variations in gut microbiota influence this compound formation, and how can these be systematically studied?
Variability arises from the presence/absence of Eggerthella lenta strains harboring the cgr gene cluster, which mediates digoxin reduction . Methodological approaches include:
- Microbiome sequencing to correlate bacterial abundance with this compound excretion .
- Gnotobiotic mouse models colonized with defined microbial communities to isolate metabolic contributions .
- Pharmacokinetic profiling in patients pre- and post-antibiotic treatment to assess microbial inactivation .
Q. What experimental controls are critical when assessing this compound's cross-reactivity in digoxin immunoassays?
Key controls include:
- This compound-spiked samples at clinically relevant concentrations (4–16 µg/L) to quantify cross-reactivity .
- Matrix-matched calibration curves using digoxin-free urine to avoid interference from endogenous compounds .
- Parallel analysis with chromatographic methods (e.g., HPLC) to confirm immunoassay specificity .
- Blinding samples to minimize operator bias during data interpretation .
Q. How do structural modifications of this compound influence its detection in immunoassays and pharmacological activity?
The saturation of digoxin's lactone ring to form this compound reduces antibody binding affinity (due to conformational changes) and abolishes Na+/K+ ATPase inhibition . Advanced structural analysis methods include:
Q. What challenges arise in quantifying this compound in pharmacokinetic studies, and how can they be mitigated?
Challenges include:
- Low urinary concentrations (often <16 µg/L), requiring high-sensitivity assays like LC-MS/MS .
- Cross-reactivity in immunoassays , necessitating confirmatory chromatography .
- Endogenous interference from digoxin-like immunoreactive factors (DLIFs), which share structural motifs with this compound . Mitigation strategies involve immunoaffinity purification or using DLIF-specific antibodies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
